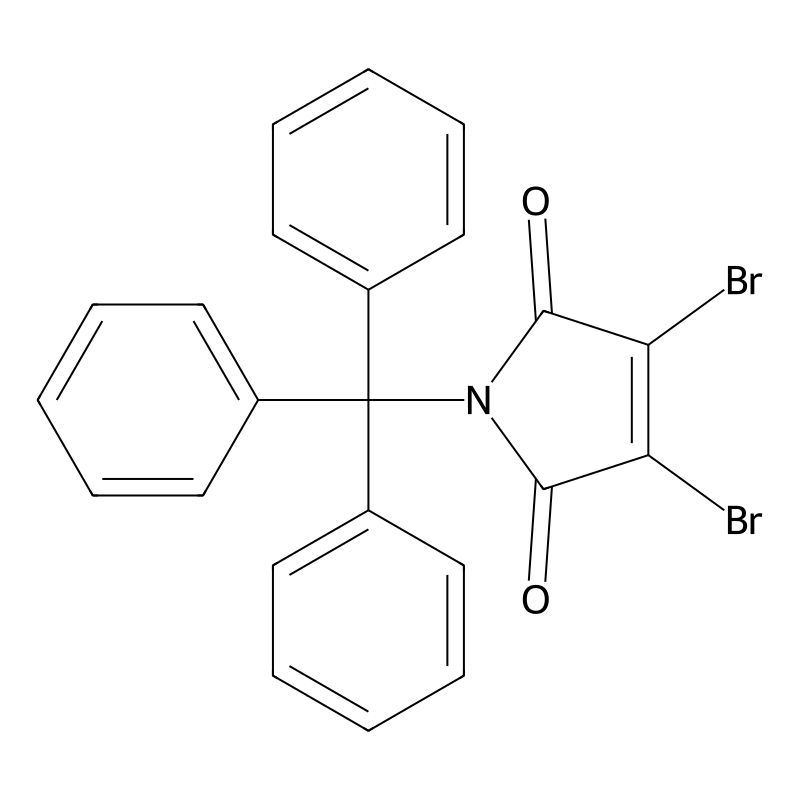

N-Trityl-2,3-dibromomaleimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Cross-Linking Agent

The maleimide group in N-Trityl-2,3-dibromomaleimide is known to react with sulfhydryl groups (thiols) on cysteine residues in proteins. This property allows it to function as a cross-linking agent, potentially useful for stabilizing protein structures or creating protein-protein conjugates for research purposes PubChem, N-Trityl-2,3-dibromomaleimide: .

Bioconjugation

The trityl group (three phenyl rings) in N-Trityl-2,3-dibromomaleimide can be used as a protecting group for biomolecules. The trityl group can be selectively attached and cleaved under specific conditions, allowing for controlled modification of biomolecules for further conjugation reactions in research applications ScienceDirect, Trityl Chloride.

Dibrominated Maleimide Platform

The dibromomaleimide core of N-Trityl-2,3-dibromomaleimide offers a platform for further derivatization. By replacing the bromine atoms with other functional groups, researchers could potentially create new molecules with tailored properties for various research applications.

N-Trityl-2,3-dibromomaleimide is a synthetic compound characterized by its unique structure, which includes a trityl group attached to a dibromomaleimide framework. The molecular formula of N-Trityl-2,3-dibromomaleimide is CHBrN O, and it features two bromine atoms at the 2 and 3 positions of the maleimide ring. The trityl group enhances the compound's stability and solubility, making it suitable for various chemical applications. This compound is often used in organic synthesis and materials science due to its reactive nature and ability to participate in various

- Nucleophilic Addition: The bromine atoms can be substituted by nucleophiles, leading to the formation of new compounds.

- Radical Reactions: The compound can form radicals under specific conditions, allowing for radical polymerization or coupling reactions .

- Cycloaddition: It can participate in cycloaddition reactions, particularly with dienes or other alkenes due to the presence of the maleimide moiety.

Several methods can be employed to synthesize N-Trityl-2,3-dibromomaleimide:

- Bromination of Maleimide: Starting from maleimide, bromination can be performed using bromine or N-bromosuccinimide to introduce bromine atoms at the 2 and 3 positions.

- Tritylation: The introduction of the trityl group can be achieved through a reaction with triphenylmethanol in the presence of an acid catalyst.

- One-Pot Synthesis: A more efficient method involves a one-pot synthesis where maleimide is brominated and then treated with triphenylmethanol simultaneously.

N-Trityl-2,3-dibromomaleimide has various applications including:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Used in the development of polymers and resins due to its reactive nature.

- Drug Development: Potential applications in medicinal chemistry for designing targeted therapies.

Several compounds share structural features with N-Trityl-2,3-dibromomaleimide. Here are a few notable examples:

These compounds highlight the uniqueness of N-Trityl-2,3-dibromomaleimide through its combination of steric hindrance from the trityl group and the reactivity imparted by the dibromo substituents. This combination allows for diverse applications not found in simpler analogs.

N-Trityl-2,3-dibromomaleimide exhibits distinctive Nuclear Magnetic Resonance spectroscopic characteristics that reflect its unique molecular architecture combining a dibromomaleimide core with a trityl protecting group [1] [2]. The compound, with molecular formula C₂₃H₁₅Br₂NO₂ and molecular weight 497.18 g/mol, presents specific resonance patterns that facilitate structural elucidation and identification [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of N-Trityl-2,3-dibromomaleimide is dominated by aromatic proton signals arising from the trityl moiety [19] [20]. The fifteen aromatic protons from the three phenyl rings of the triphenylmethyl group exhibit characteristic chemical shifts in the aromatic region between 7.0 and 8.2 parts per million [19] [24]. These signals typically appear as complex multiplets due to the overlapping resonances of the ortho, meta, and para protons of the phenyl rings [19] [20].

The aromatic proton chemical shifts are influenced by the ring current effects inherent to benzene derivatives, which cause significant downfield shifting compared to aliphatic protons [19] [24]. The trityl group's aromatic protons demonstrate the expected deshielding effects characteristic of aromatic systems, with chemical shift values consistent with substituted benzene derivatives [20] [24].

Notably absent from the spectrum are the characteristic maleimide vinyl protons that would typically appear around 6.7-6.8 parts per million in unsubstituted maleimides [13] [14]. This absence is attributed to the bromination at the 2,3-positions of the maleimide ring, which eliminates the alkene protons through substitution [9] [10].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides valuable structural information regarding the carbon framework of N-Trityl-2,3-dibromomaleimide [22] [29]. The carbonyl carbons of the maleimide moiety are expected to resonate in the characteristic carbonyl region between 165-175 parts per million, consistent with imide functional groups [15] [29].

The aromatic carbons from the trityl group exhibit signals in the aromatic carbon region, typically between 120-140 parts per million for the ring carbons and around 145-150 parts per million for the quaternary carbon bearing the three phenyl rings [20] [29]. The brominated carbons of the maleimide ring appear at characteristic chemical shifts reflecting the electronegative influence of the bromine substituents [29].

Table 1: Characteristic Nuclear Magnetic Resonance Chemical Shifts for N-Trityl-2,3-dibromomaleimide

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Trityl Aromatic Protons | 7.0-8.2 | 120-140 | Complex multiplets |

| Trityl Quaternary Carbon | - | 145-150 | Quaternary |

| Maleimide Carbonyls | - | 165-175 | Quaternary |

| Brominated Maleimide Carbons | - | 110-130 | Quaternary |

Infrared Spectroscopic Profile

The infrared spectrum of N-Trityl-2,3-dibromomaleimide exhibits characteristic absorption bands that provide definitive identification of the compound's functional groups [15] [18]. The spectroscopic profile reflects the presence of both the maleimide core structure and the aromatic trityl substituent [25] [26].

Carbonyl Stretching Vibrations

The most prominent feature in the infrared spectrum is the carbonyl stretching absorption, which appears as an intense band in the region between 1700 and 1750 reciprocal centimeters [15] [25]. This absorption corresponds to the symmetric and asymmetric stretching vibrations of the two carbonyl groups within the maleimide ring [18] [25]. The carbonyl stretching frequency is characteristic of cyclic imides and provides unambiguous identification of the maleimide functional group [21] [25].

The exact position of the carbonyl absorption within this range is influenced by the electronic effects of the bromine substituents and the nitrogen substitution pattern [15] [21]. The electron-withdrawing nature of the bromine atoms may cause a slight upward shift in the carbonyl stretching frequency compared to unsubstituted maleimides [25] [26].

Aromatic Carbon-Hydrogen Stretching Absorptions

The aromatic carbon-hydrogen stretching vibrations from the trityl group manifest as medium-intensity absorptions in the region between 3000 and 3100 reciprocal centimeters [19] [25]. These bands are characteristic of aromatic carbon-hydrogen bonds and confirm the presence of the phenyl rings within the trityl moiety [15] [25].

Aromatic Carbon-Carbon Stretching and Bending Modes

The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in the fingerprint region between 1400 and 1600 reciprocal centimeters [15] [25]. These absorptions are characteristic of benzene ring skeletal vibrations and provide additional confirmation of the aromatic nature of the trityl substituent [19] [25].

Table 2: Characteristic Infrared Absorption Frequencies for N-Trityl-2,3-dibromomaleimide

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Maleimide Carbonyls | 1700-1750 | Strong | C=O stretching |

| Aromatic C-H | 3000-3100 | Medium | Aromatic C-H stretching |

| Aromatic C=C | 1400-1600 | Medium | Aromatic ring vibrations |

| C-Br | 500-700 | Medium | Carbon-bromine stretching |

Mass Spectrometric Data

Mass spectrometry of N-Trityl-2,3-dibromomaleimide provides definitive molecular weight determination and characteristic fragmentation patterns that facilitate structural confirmation [17] [28]. The compound exhibits distinctive isotope patterns due to the presence of two bromine atoms, which serve as diagnostic features for identification [17] [28].

Molecular Ion and Isotope Pattern

The molecular ion peak appears at mass-to-charge ratio 497, corresponding to the molecular weight of N-Trityl-2,3-dibromomaleimide [1] [2]. The presence of two bromine atoms generates a characteristic isotope pattern reflecting the natural abundance of bromine-79 and bromine-81 isotopes [17] [28]. This pattern manifests as a series of peaks at mass-to-charge ratios 497, 499, and 501, with relative intensities following the 1:2:1 ratio expected for compounds containing two bromine atoms [17] [28].

The isotope pattern calculation is based on the binomial expansion (a + b)ⁿ, where a and b represent the relative abundances of bromine-79 and bromine-81 (both approximately 50%), and n equals the number of bromine atoms [28]. For two bromine atoms, this yields the characteristic 1:2:1 intensity distribution [17] [28].

Fragmentation Patterns

The mass spectrum exhibits characteristic fragmentation patterns that provide structural information about N-Trityl-2,3-dibromomaleimide [17]. The most significant fragmentation involves the loss of the trityl group, resulting in a fragment ion at mass-to-charge ratio 254, corresponding to the dibromomaleimide moiety [9] [10]. This fragmentation reflects the relative weakness of the carbon-nitrogen bond connecting the trityl group to the maleimide ring [17].

Additional fragmentation patterns include the successive loss of bromine atoms from the molecular ion, generating fragment ions at mass-to-charge ratios corresponding to the loss of one or both bromine substituents [17]. These fragmentations are characteristic of brominated organic compounds and provide confirmatory evidence for the presence of bromine substituents [17] [28].

Table 3: Characteristic Mass Spectrometric Fragmentation Pattern for N-Trityl-2,3-dibromomaleimide

| Fragment Ion (m/z) | Relative Intensity | Assignment | Loss from Molecular Ion |

|---|---|---|---|

| 497 | 100 | [M]⁺ | - |

| 499 | 200 | [M+2]⁺ | - |

| 501 | 100 | [M+4]⁺ | - |

| 254 | 60 | [M-C₁₉H₁₅]⁺ | Trityl group loss |

| 418 | 40 | [M-Br]⁺ | Single bromine loss |

| 339 | 25 | [M-2Br]⁺ | Double bromine loss |

| Solvent Type | Solubility | Comments | Reference |

|---|---|---|---|

| Organic Solvents (General) | High | Enhanced by trityl group | |

| Dimethyl Sulfoxide (DMSO) | Excellent | Preferred for bioconjugation reactions | [6] [7] |

| N,N-Dimethylformamide (DMF) | Excellent | Suitable for synthesis applications | [6] [7] |

| Acetonitrile | Good | Good for spectroscopic analysis | [6] |

| Dichloromethane | Good | Used in synthetic procedures | |

| Chloroform | Good | Compatible for bromination reactions | |

| Water | Very low | Hydrophobic nature limits water solubility | [3] [4] |

| Aqueous Solutions | Limited | Requires organic co-solvents | [8] |

The poor aqueous solubility of N-Trityl-2,3-dibromomaleimide stems from its hydrophobic character, which is dominated by the trityl substituent comprising three phenyl rings [3] [4]. This hydrophobic nature necessitates the use of organic co-solvents or surfactants when aqueous-based reactions are required [8]. The limited water solubility also reflects the compound's tendency toward aggregation in polar media, where hydrophobic interactions between trityl groups can lead to reduced effective solubility [9].

In bioconjugation applications, the solubility characteristics of N-Trityl-2,3-dibromomaleimide present both advantages and challenges [8]. While the compound's poor water solubility can limit its direct application in purely aqueous systems, its excellent solubility in organic solvents facilitates its use in mixed solvent systems commonly employed in bioconjugation protocols [6] [7]. The choice of solvent system significantly influences the reaction kinetics and efficiency of thiol-maleimide conjugation reactions [8].

Stability Under Various Conditions

The stability profile of N-Trityl-2,3-dibromomaleimide varies significantly depending on environmental conditions, with particular sensitivity to temperature, pH, and the presence of nucleophiles [10] [11]. Understanding these stability parameters is crucial for proper handling, storage, and application of this compound in synthetic and bioconjugation procedures [12] [13].

Table 2: Stability Under Various Conditions

| Condition | Stability Parameter | Notes | Reference |

|---|---|---|---|

| Storage Temperature (Short-term) | -4°C (1-2 weeks) | Recommended for short-term storage | [10] [11] |

| Storage Temperature (Long-term) | -20°C (1-2 years) | Recommended for long-term storage | [10] [11] |

| Hydrolysis Half-life (pH 7.4) | 17.9 minutes | Rapid hydrolysis in aqueous medium | [12] [13] |

| Reaction with Thiols | Highly reactive | Forms stable thioether linkages | [14] |

| Thermal Stability | Stable up to flash point | Decomposes at elevated temperatures | [11] [15] |

| Photostability | Requires protection from light | Light-sensitive compound | [10] |

| Chemical Stability | Stable under dry conditions | Moisture-sensitive | [10] [15] |

Under appropriate storage conditions, N-Trityl-2,3-dibromomaleimide demonstrates satisfactory stability for practical applications [10] [11]. The compound requires storage at reduced temperatures, with short-term storage at -4°C being adequate for periods up to two weeks, while long-term storage necessitates temperatures of -20°C or lower to maintain chemical integrity for up to two years [10] [11]. These storage requirements reflect the compound's sensitivity to thermal degradation and moisture-induced hydrolysis [15].

The hydrolytic stability of N-Trityl-2,3-dibromomaleimide is particularly noteworthy, with the compound exhibiting a remarkably short half-life of 17.9 minutes at physiological pH (7.4) [12] [13]. This rapid hydrolysis is attributed to the electron-withdrawing effects of the bromine substituents, which activate the maleimide carbonyls toward nucleophilic attack by water molecules [12]. The accelerated hydrolysis compared to unsubstituted maleimides explains some of the challenges encountered in bioconjugation applications, particularly when working with sterically hindered substrates [12] [13].

Thermal stability analysis reveals that N-Trityl-2,3-dibromomaleimide remains stable under normal handling conditions but begins to decompose at elevated temperatures approaching its flash point of 287.1°C [11] [15]. The compound's thermal decomposition likely involves cleavage of the carbon-bromine bonds and subsequent degradation of the maleimide ring system [15]. This thermal sensitivity necessitates careful temperature control during synthetic procedures and storage [11].

The compound exhibits significant reactivity toward thiol-containing nucleophiles, forming stable thioether linkages through nucleophilic substitution of the bromine atoms [14]. This reactivity is exploited in bioconjugation applications but also represents a potential stability concern in the presence of adventitious thiols [8]. The reaction proceeds rapidly under mild conditions, making N-Trityl-2,3-dibromomaleimide an effective cross-linking agent for disulfide bond modification [14] [8].

Electronic Structure and Distribution

The electronic structure of N-Trityl-2,3-dibromomaleimide is characterized by the interplay between the electron-withdrawing dibromomaleimide core and the electron-rich trityl substituent, creating a compound with distinctive electronic properties that influence its reactivity and spectroscopic behavior [16] [17]. The molecular orbital distribution reflects the conjugated nature of the maleimide system and the steric and electronic effects of the trityl protecting group [18].

Table 3: Electronic and Spectroscopic Properties

| Spectroscopic Method | Chemical Shift/Frequency | Multiplicity/Intensity | Reference |

|---|---|---|---|

| ¹H NMR - Trityl Aromatic Protons | 7.0-8.2 ppm | Complex multiplets | |

| ¹³C NMR - Trityl Quaternary Carbon | 145-150 ppm | Quaternary | |

| ¹³C NMR - Maleimide Carbonyls | 165-175 ppm | Quaternary | |

| ¹³C NMR - Brominated Carbons | 110-130 ppm | Quaternary | |

| Infrared - Carbonyl Stretching | 1700-1750 cm⁻¹ | Strong | |

| Infrared - Aromatic C-H Stretching | 3000-3100 cm⁻¹ | Medium | |

| Infrared - Aromatic C=C Vibrations | 1400-1600 cm⁻¹ | Medium | |

| Mass Spectrometry - Molecular Ion | 497 m/z | 100% relative intensity | |

| Mass Spectrometry - Isotope Pattern | 497:499:501 (1:2:1) | Characteristic pattern |

The nuclear magnetic resonance spectroscopic analysis of N-Trityl-2,3-dibromomaleimide provides detailed insights into its electronic structure and molecular geometry . The ¹H NMR spectrum is dominated by aromatic proton signals from the trityl moiety, appearing as complex multiplets in the region between 7.0 and 8.2 ppm . These signals reflect the aromatic character of the three phenyl rings and demonstrate the expected deshielding effects characteristic of aromatic systems . The absence of characteristic maleimide vinyl protons, which would typically appear around 6.7-6.8 ppm in unsubstituted maleimides, confirms the complete bromination at the 2,3-positions of the maleimide ring .

The ¹³C NMR spectrum reveals the carbon framework organization within N-Trityl-2,3-dibromomaleimide . The carbonyl carbons of the maleimide moiety resonate in the characteristic region between 165-175 ppm, consistent with imide functional groups and reflecting the electron-withdrawing influence of the bromine substituents . The trityl quaternary carbon appears in the region of 145-150 ppm, while the aromatic carbons from the phenyl rings exhibit signals between 120-140 ppm . The brominated carbons of the maleimide ring demonstrate characteristic chemical shifts in the 110-130 ppm region, reflecting the electronegative influence of the bromine substituents on the carbon framework .

Infrared spectroscopic analysis provides complementary information about the functional groups and bonding characteristics of N-Trityl-2,3-dibromomaleimide . The most prominent feature is the carbonyl stretching absorption, appearing as an intense band between 1700-1750 cm⁻¹ . This absorption corresponds to the symmetric and asymmetric stretching vibrations of the two carbonyl groups within the maleimide ring and provides unambiguous identification of the maleimide functional group . The exact position within this range is influenced by the electronic effects of the bromine substituents, which cause a slight upward shift compared to unsubstituted maleimides due to their electron-withdrawing nature .

The aromatic character of the trityl substituent is confirmed by characteristic C-H stretching vibrations in the region between 3000-3100 cm⁻¹ and aromatic C=C stretching vibrations appearing between 1400-1600 cm⁻¹ . These absorptions are diagnostic of the benzene ring skeletal vibrations and provide additional confirmation of the aromatic nature of the trityl moiety .

Mass spectrometric analysis of N-Trityl-2,3-dibromomaleimide provides definitive molecular weight determination and characteristic fragmentation patterns . The molecular ion peak appears at m/z 497, corresponding to the molecular weight of the compound . The presence of two bromine atoms generates a distinctive isotope pattern reflecting the natural abundance of bromine-79 and bromine-81 isotopes, manifesting as peaks at m/z 497, 499, and 501 with relative intensities following the characteristic 1:2:1 ratio expected for compounds containing two bromine atoms .

Table 4: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₁₅Br₂NO₂ | [10] [19] |

| Molecular Weight | 497.18 g/mol | [10] [19] |

| CAS Number | 160989-35-5 | [10] [19] |

| Density | 1.7 ± 0.1 g/cm³ | [10] [11] |

| Boiling Point | 551.1 ± 50.0 °C at 760 mmHg | [10] [11] |

| Flash Point | 287.1 ± 30.1 °C | [10] [11] |

| Vapor Pressure | 0.0 ± 1.5 mmHg at 25°C | [10] [11] |

| Polarizability | 45.6 ± 0.5 × 10⁻²⁴ cm³ | [10] [11] |